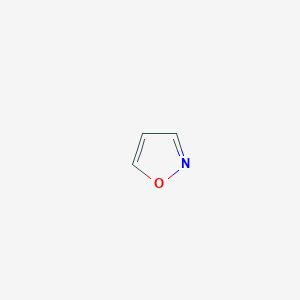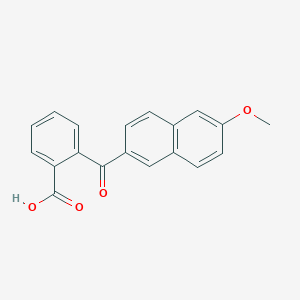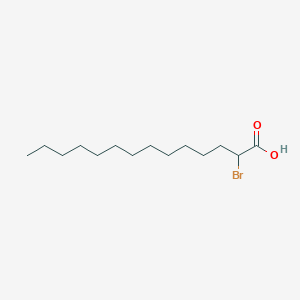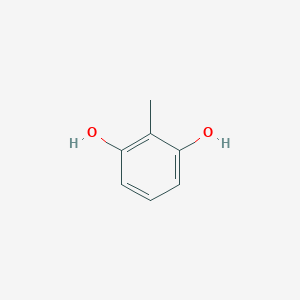
2-甲基邻苯二酚
概述
描述
2-Methylresorcinol is a slightly yellow crystalline powder . It is typically used in the formulation of hair dyes and colors, and also in other hair and skin care products . It helps impart color to hair and may also function as an antioxidant . The exact color obtained will depend on the other ingredients that are used in the preparation and the starting color of the hair .
Synthesis Analysis
2-Methylresorcinol can be synthesized by taking 2,6-diaminotoluene as the starting material. Under the action of a composite solid acid catalyst, 2,6-dihydroxytoluene is prepared by hydrolysis of high-temperature water vapor .Molecular Structure Analysis
The molecular formula of 2-Methylresorcinol is C7H8O2 . It has a molecular weight of 124.14 .Chemical Reactions Analysis
The reaction between 2-methylresorcinol and 2-alkenals was studied to investigate the scavenging ability of m-diphenols for the 2-alkenals formed during lipid oxidation .Physical And Chemical Properties Analysis
2-Methylresorcinol is a slightly yellow crystalline powder . More detailed physical and chemical properties are not available from the search results.科学研究应用
Preparation of Aromatic Benziporphyrins
2-Methylresorcinol is used in the preparation of aromatic benziporphyrins . Benziporphyrins are a class of organic compounds that are used in various fields, including materials science and medicinal chemistry. They are known for their unique photophysical properties, which make them useful in applications such as photodynamic therapy and organic light-emitting diodes (OLEDs).
Synthesis of Tripyrrane Analogs
Tripyrrane analogs can be synthesized using 2-Methylresorcinol . Tripyrranes are key intermediates in the synthesis of porphyrins and related macrocycles, which have applications in fields such as photodynamic therapy, solar energy conversion, and catalysis.
Production of C-5-bromo-2-hydroxyphenylcalix4-2-methylresorcinarene
2-Methylresorcinol is employed in the production of C-5-bromo-2-hydroxyphenylcalix4-2-methylresorcinarene . This compound is a type of calixarene, a class of macrocyclic compounds that are used in a variety of applications, including sensor technology, drug delivery, and environmental remediation.
Hair Dye Formulations
2-Methylresorcinol is used in both oxidative and non-oxidative hair dye formulations . It acts as a coupling agent, reacting with primary intermediates to produce a wide range of color shades. Its use in hair dye formulations is widespread due to its effectiveness and safety profile.
Synthesis of Deepened Cavitands
2-Methylresorcinol-based deepened cavitands with chiral inlet bearing steroidal moieties on the upper rim can be synthesized . These cavitands are a type of supramolecular structure that can act as host molecules in ‘host-guest’ interactions. They can be used as molecular containers, nanoreactors, etc., in analytical chemistry, pharmaceutical chemistry, and synthetic chemistry.
Homogeneous Catalytic Reactions
2-Methylresorcinol can be used in homogeneous catalytic reactions such as aminocarbonylation and Sonogashira reaction . These reactions are important in the field of organic synthesis, allowing for the formation of complex organic compounds from simpler precursors.
作用机制
Target of Action
The primary target of 2-Methylresorcinol is the melanin present in the hair . Melanin is a broad term for a group of natural pigments found in most organisms, including humans. In the context of hair, melanin is responsible for the color of the hair.
Mode of Action
2-Methylresorcinol interacts with its target, melanin, through a process of oxidation . This oxidation process is primarily due to 2-Methylresorcinol’s ability to provide a source of free radicals . These free radicals then interact with the melanin present in the hair, leading to a change in the hair’s color .
Biochemical Pathways
This process involves the transfer of electrons, which can lead to chemical reactions and changes in the structure of the melanin, resulting in a change in hair color .
Pharmacokinetics
It is known that 2-methylresorcinol is used in hair dye formulations, suggesting that it has properties that allow it to penetrate the hair shaft and interact with melanin
Result of Action
The primary result of 2-Methylresorcinol’s action is a change in hair color . By oxidizing the melanin in the hair, 2-Methylresorcinol can produce a wide range of colors . This makes it an effective ingredient in hair dyes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methylresorcinol. Factors such as temperature, pH, and the presence of other chemicals can potentially affect the oxidation process and, therefore, the effectiveness of 2-Methylresorcinol as a hair dye . .
安全和危害
2-Methylresorcinol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
未来方向
In the field of multicomponent crystal syntheses, controlled stepwise syntheses of a selected crystalline ternary multicomponent system involving 2-methylresorcinol (MRS), tetramethyl-pyrazine (TMP), and 1,2-bis (4-pyridyl)ethane (BPE) are being developed . This could open up new avenues for the use of 2-Methylresorcinol in the future.
属性
IUPAC Name |
2-methylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-6(8)3-2-4-7(5)9/h2-4,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMADXFOCUXMJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025571 | |
| Record name | 2-Methyl-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light brown solid; [EC: SCCP] | |
| Record name | 1,3-Benzenediol, 2-methyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10075 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Methylresorcinol | |
CAS RN |
608-25-3 | |
| Record name | 2-Methylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenediol, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylresorcinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediol, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLRESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32W7044A3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Methylresorcinol?
A1: 2-Methylresorcinol has the molecular formula C7H8O2 and a molecular weight of 124.14 g/mol. [, ]
Q2: What spectroscopic data is available for characterizing 2-Methylresorcinol?
A2: 2-Methylresorcinol can be characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C. These methods provide information about its functional groups and structural arrangement. [, , ]
Q3: How does the stability of 2-Methylresorcinol vary under different pH conditions?
A3: 2-Methylresorcinol demonstrates optimal stability in slightly basic conditions, specifically within the pH range of 6 to 9. []
Q4: Are there specific applications where the stability of 2-Methylresorcinol is crucial?
A4: Yes, the stability of 2-Methylresorcinol is particularly important in applications like hair dyes. Its stability under slightly basic conditions is crucial for maintaining the desired color and performance of these products. [, ]
Q5: What is the role of 2-Methylresorcinol in the synthesis of benzoxazine-based polymers?
A5: 2-Methylresorcinol acts as a bifunctional nucleophile in the ring-opening addition reaction with benzoxazines. This reaction allows for the synthesis of linear polymers with phenolic moieties bridged by Mannich-type linkages, leading to materials with high glass transition temperatures. [, ]
Q6: Can you elaborate on the mechanism of the reaction between 2-Methylresorcinol and benzoxazines?
A6: The reaction proceeds through a ring-opening addition mechanism. The nucleophilic aromatic ring of 2-Methylresorcinol attacks the electrophilic carbon of the benzoxazine ring, leading to ring-opening and subsequent formation of a stable Mannich-type linkage. []
Q7: How has computational chemistry been employed to understand the interactions of 2-Methylresorcinol?
A7: Computational methods like Car–Parrinello molecular dynamics (CPMD) and Constrained Density Functional Theory (CDFT) have been used to study the hydrogen bonding interactions of 2-Methylresorcinol with other molecules. These simulations provide insights into the dynamics and electronic structure changes associated with these interactions. []
Q8: How does the methyl group in 2-Methylresorcinol influence its properties compared to resorcinol?
A8: The methyl group in 2-Methylresorcinol introduces steric hindrance, impacting its reactivity and interactions compared to resorcinol. This difference is evident in the synthesis of banana-shaped molecules, where the methyl group destabilizes the mesophases formed compared to analogous compounds without the methyl group. []
Q9: Are there any studies exploring the impact of the methyl group on the biological activity of 2-Methylresorcinol?
A9: Yes, studies have shown that the presence of the methyl group in 2-Methylresorcinol influences its antithyroid activity. In comparison to other dihydroxyphenols like resorcinol and 5-methylresorcinol, 2-Methylresorcinol exhibits intermediate potency, highlighting the role of substituent effects on biological activity. []
Q10: What are the challenges associated with formulating 2-Methylresorcinol in certain applications?
A10: 2-Methylresorcinol's solubility can be a limiting factor in some formulations. Research focuses on developing strategies to improve its solubility and bioavailability for enhanced efficacy in various applications. []
Q11: What is the safety profile of 2-Methylresorcinol in cosmetic applications?
A11: Studies indicate that 2-Methylresorcinol is safe for use in cosmetic hair dye formulations at concentrations between 1% and 5%. [] Animal and clinical data support its safety in these applications, though some individuals may experience mild skin irritation or sensitization. []
Q12: Are there any concerns regarding the endocrine activity of 2-Methylresorcinol?
A12: Research has shown that 2-Methylresorcinol exhibits anti-androgen and anti-glucocorticoid activities. [] Further investigation is needed to assess its potential endocrine-disrupting effects fully.
Q13: What analytical methods are commonly employed for the detection and quantification of 2-Methylresorcinol?
A13: Several analytical techniques are used for analyzing 2-Methylresorcinol, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC). These methods, often coupled with detectors like Flame Ionization Detector (FID) or Photodiode Array Detector (DAD), allow for sensitive and accurate quantification of 2-Methylresorcinol in various matrices. [, , ]
Q14: How is 2-Methylresorcinol typically extracted from complex samples before analysis?
A14: Ultrasonic extraction with solvents like ethyl acetate is a common technique for extracting 2-Methylresorcinol from samples like hair dyes before analysis. This method efficiently isolates the analyte for accurate quantification. []
Q15: What is the environmental fate of 2-Methylresorcinol, and are there concerns about its persistence?
A15: 2-Methylresorcinol can be photodegraded by metal oxide nanoparticles like ZnO under both UV and visible light irradiation. [, ] These findings suggest its potential for remediation in contaminated water sources and highlight the importance of understanding its degradation pathways to minimize any potential environmental impact.
Q16: Are there viable alternatives to 2-Methylresorcinol in its various applications, and what are their advantages or disadvantages?
A16: While 2-Methylresorcinol offers unique properties, exploring alternative compounds with similar functionalities but potentially improved safety profiles or environmental friendliness is crucial. For instance, in hair dyes, other coupling agents and dye precursors are available, each with its own set of characteristics and potential trade-offs. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


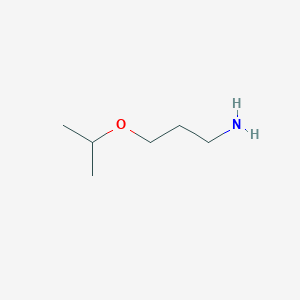

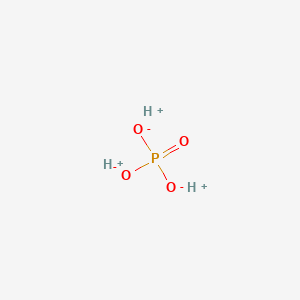
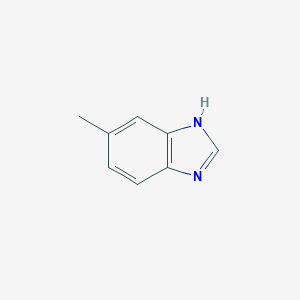
![(trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B147157.png)

![2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B147161.png)
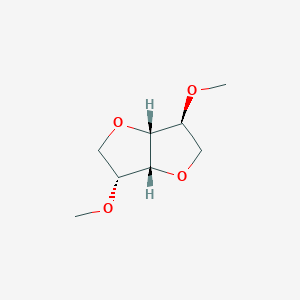
![1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone](/img/structure/B147163.png)

